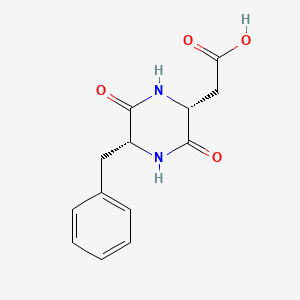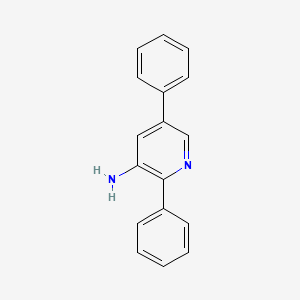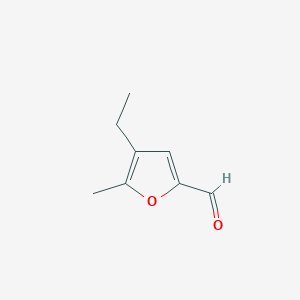
4-Ethyl-5-methylfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-methylfuran-2-carbaldehyde is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes an ethyl group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. Its molecular formula is C8H10O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methylfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the formylation of 4-ethyl-5-methylfuran using Vilsmeier-Haack reaction conditions. This reaction typically employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperatures to ensure the selective formation of the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 4-Ethyl-5-methylfuran-2-carboxylic acid.
Reduction: 4-Ethyl-5-methylfuran-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethyl-5-methylfuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in studies related to its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry due to its pleasant aroma and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
5-Methyl-2-furaldehyde: Similar structure but lacks the ethyl group at the 4-position.
2-Formyl-5-methylfuran: Another furan derivative with a formyl group at the 2-position and a methyl group at the 5-position.
Uniqueness: 4-Ethyl-5-methylfuran-2-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
4-ethyl-5-methylfuran-2-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-3-7-4-8(5-9)10-6(7)2/h4-5H,3H2,1-2H3 |
Clé InChI |
ZKJZGOKWYQGPMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC(=C1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)

![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)



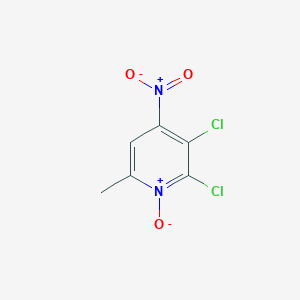
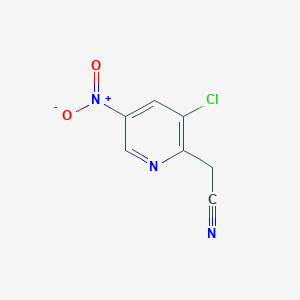
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
